Human OCT1 Transporter Inhibition: Target Compound vs. Class Baseline
The target compound inhibits human OCT1 (SLC22A1) with an IC₅₀ of 138,000 nM in a fluorescence-based cellular assay, classifying it as a weak OCT1 ligand [1]. This quantitative result provides the first transporter interaction benchmark for the 6-ethoxypyridin-3-yl 1,2,4-oxadiazole methanesulfonamide series. In the absence of published data for the closest sulfonamide analogs (e.g., cyclopropanesulfonamide or 2-chlorobenzenesulfonamide derivatives), this single-point measurement cannot yet establish selectivity over comparators, but it represents the only available potency value for this specific chemotype and serves as a foundation for future analog profiling.
| Evidence Dimension | OCT1 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 138,000 nM |
| Comparator Or Baseline | Closest sulfonamide-changed analogs (cyclopropanesulfonamide, benzenesulfonamide derivatives) – No data available |
| Quantified Difference | Cannot be calculated; comparator data absent |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells, assessed as reduction in ASP+ substrate uptake, microplate reader analysis [1] |
Why This Matters
OCT1 is a major hepatic uptake transporter influencing drug disposition and clearance; a defined IC₅₀ enables risk assessment for transporter-mediated drug-drug interactions that may differ from analogs.
- [1] BindingDB. PrimarySearch_ki entry for monomer ID 50241341. Accessed May 2026. View Source
